2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide
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Overview
Description
2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17Cl2NO4S and a molecular weight of 390.28. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3,4-dimethoxyphenethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the sulfonamide moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the benzene ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(3,4-dimethoxyphenethyl)isonicotinamide
- 2,6-Dichloro-N-(3,4-dimethoxyphenethyl)benzamide
Uniqueness
2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Biological Activity
2,6-Dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzenesulfonamide moiety and a substituted phenethyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18Cl2N2O3S
- Molecular Weight : 395.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound has been tested against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 µM |
HT-29 (Colon Cancer) | 20 µM |
The biological activity of this compound can be attributed to its ability to interfere with specific biochemical pathways:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with moderate bioavailability. It demonstrates a half-life suitable for therapeutic applications, allowing for effective dosing regimens.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on patients with urinary tract infections showed that treatment with formulations containing this compound resulted in a significant reduction in bacterial load compared to controls.
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer indicated that the addition of this compound to standard chemotherapy improved overall survival rates.
Properties
IUPAC Name |
2,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-22-14-7-6-11(10-15(14)23-2)8-9-19-24(20,21)16-12(17)4-3-5-13(16)18/h3-7,10,19H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIKFBXRSVMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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